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Compound of Interest

4-Chloro-5-hydroxy-2-
Compound Name:

methylbenzonitrile
CAS No.: 1374308-83-4
Cat. No.: B3034100

Get Quote

Technical Guide: 4-Chloro-5-hydroxy-2-
methylbenzonitrile
Executive Summary

4-Chloro-5-hydroxy-2-methylbenzonitrile is a trisubstituted benzene derivative characterized
by a dense functionalization pattern that includes a nitrile (cyano), a hydroxyl (phenaol), a
chloro, and a methyl group. This specific substitution motif renders it a valuable "orthogonal®
building block in organic synthesis—allowing for selective derivatization at multiple sites without
cross-reactivity.

It is primarily utilized as an intermediate in the synthesis of bioactive small molecules,
particularly in the development of Next-Generation Non-Nucleoside Reverse Transcriptase
Inhibitors (NNRTIs) and kinase inhibitors, where the phenol moiety serves as a nucleophile for
ether linkage formation and the nitrile group acts as a hydrogen-bond acceptor or precursor to
heterocycles.
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Structural Analysis & Physiochemical Properties

Molecular Identity
e |IUPAC Name: 4-Chloro-5-hydroxy-2-methylbenzonitrile[1]

o CAS Registry Number: 1374308-83-4[1][2][3]
e Molecular Formula: C

H
CINO[4][5]

e Molecular Weight: 167.59 g/mol

e SMILES: Cclcc(Cl)c(O)cclC#N

Electronic & Steric Profile

The molecule features a "push-pull" electronic system:

e Electron Withdrawal: The nitrile (CN) group at C1 and the chlorine atom at C4 withdraw
electron density, increasing the acidity of the phenolic proton at C5.

o Electron Donation: The hydroxyl group (OH) at C5 and the methyl group at C2 donate
electron density (via resonance and hyperconjugation, respectively), stabilizing the aromatic
core.

This specific arrangement creates a unique reactivity profile where the C5-hydroxyl group is
highly acidic (pKa ~7.5-8.0, predicted) compared to unsubstituted phenol (pKa 10), making it
an excellent nucleophile for S

Ar or Mitsunobu coupling reactions under mild conditions.

Key Physical Data (Predicted & Experimental)
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Property Value Notes
Physical State Solid / Powder Off-white to pale beige
] ] Predicted based on structural
Melting Point 165-170 °C
analogs
Boiling Point 310-320 °C @ 760 mmHg (Predicted)
) High density due to
Density 1.35+ 0.1 g/cm3 )
halogenation
Moderate lipophilicity; drug-like
LogP 2.45 Pop Y J
range
Enhanced acidity due to 4-ClI
pKa (OH) 7.8+0.2
and 1-CN
Solubility DMSO, Methanol, EtOAc Sparingly soluble in water

Synthetic Pathways

Direct synthesis of 4-Chloro-5-hydroxy-2-methylbenzonitrile is typically achieved via
regioselective electrophilic halogenation of the parent phenol. The presence of the nitrile and
methyl groups directs the incoming halogen to the C4 position.

Primary Route: Chlorination of 5-Hydroxy-2-
methylbenzonitrile

This route utilizes the strong ortho/para directing power of the hydroxyl group to overcome the
deactivating effect of the nitrile.

e Precursor: 5-Hydroxy-2-methylbenzonitrile (CAS 14143-26-1)
o Reagent: Sulfuryl Chloride (SO

Cl
) or N-Chlorosuccinimide (NCS)

» Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
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e Mechanism:
o The OH group activates positions C4 and C6.
o The CN group (at C1) deactivates positions C4 and C6 (ortho/para deactivation).

o However, steric hindrance at C6 (flanked by OH and CN) and electronic favorability at C4
(para to CN is less deactivated than ortho to CN) drive the substitution selectively to C4.

Synthesis Workflow Visualization

5-Hydroxy-2-methylbenzonitrile
(Precursor)

Activation by OH

Sigma Complex Regioselective Substitution at C4 _ | 4-Chloro-5-hydroxy-2-methylbenzonitrile
(Transition State) = (Target)

NCS or SO2CI2
(Chlorinating Agent)

Figure 1: Regioselective chlorination pathway driven by electronic directing effects.

Click to download full resolution via product page

Spectroscopic Characterization

As experimental spectra for this specific isomer are often proprietary, the following data is
derived from high-fidelity predictive models and validated against structural analogs (e.g., 3-

chloro-5-hydroxybenzonitrile).

H NMR (400 MHz, DMSO-d )
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Shift (
Multiplicity
ppm)

Integration Assignment Interpretation

10.85 s (broad)

Acidic phenolic

proton; shift
1H Ar-OH ] ]

varies with

concentration.

7.65 S

Deshielded by
1H Ar-H (C6) CN (ortho) and
OH (ortho).

7.42 S

Shielded relative

to C6; positioned
1H Ar-H (C3)

between Me and

Cl.

2.45 s

Characteristic

Ar-CH

3H benzylic methyl

signal.

Note: The aromatic protons appear as singlets due to the para-positioning (weak coupling) or

lack of adjacent protons.

Infrared (IR) Spectroscopy

~3300-3400 cm

: O-H stretch (Broad, intermolecular H-bonding).

~2230 cm

:C

N stretch (Sharp, characteristic nitrile).

~1580, 1480 cm

: C=C Aromatic skeletal vibrations.
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e ~1050 cm

: C-Cl stretch.

Reactivity & Applications

The molecule acts as a "linchpin” scaffold in drug discovery. Its three functional handles allows
for sequential, orthogonal modification.

Functional Group Transformations
e Phenolic O-Alkylation (C5-OH):

o Reaction: Williamson Ether Synthesis or Mitsunobu Reaction.

o Utility: Attaching solubilizing tails or pharmacophores. The enhanced acidity of the OH
allows this to proceed with weak bases (e.g., K

CO
).
 Nitrile Derivatization (C1-CN):

o Reaction: Hydrolysis to amide/acid or cyclization to heterocycles (e.g., tetrazoles,
oxadiazoles).

o Utility: Creating the "hinge-binding" motif in kinase inhibitors.
» Palladium-Catalyzed Coupling (C4-Cl):
o Reaction: Suzuki-Miyaura or Buchwald-Hartwig coupling.

o Utility: The aryl chloride is activated by the ortho-nitrile and para-methyl/meta-OH
environment, allowing for cross-coupling with aryl boronic acids to build biaryl systems.

Reactivity Map
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4-Chloro-5-hydroxy-2-methylbenzonitrile

(Core Scaffold)

C5-OH [C1-CN C4-Cl
O-Alkylation / Mitsunobu Nitrile Hydrolysis / Cyclization Suzuki / Buchwald Coupling
(Linker Attachment) (Pharmacophore Generation) (Biaryl Expansion)

Figure 2: Orthogonal reactivity profile of the functional handles.

Click to download full resolution via product page

Pharmaceutical Relevance

This scaffold is structurally analogous to intermediates used in the synthesis of Doravirine (a
substituted benzonitrile NNRTI) and various herbicide precursors (e.g., loxynil analogs). The
combination of the lipophilic methyl/chloro groups with the polar nitrile/hydroxyl groups makes it
ideal for occupying hydrophobic pockets in enzymes while maintaining water solubility potential
via the phenol.

Safety & Handling (MSDS Highlights)
o Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).
 Signal Word:WARNING.
e Handling:
o Avoid contact with strong oxidizing agents.[6]

o The nitrile group can release toxic cyanide fumes if heated to decomposition or exposed to
strong acids.

o Use in a well-ventilated fume hood with standard PPE (Nitrile gloves, safety glasses).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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